molecular formula C19H14ClN5O2 B1240410 2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B1240410
M. Wt: 379.8 g/mol
InChI Key: VHMKHPSWWIOTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a member of imidazoles.

Scientific Research Applications

Antimicrobial Activity

2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide and its derivatives have been studied for their potential antimicrobial properties. Research has shown that compounds synthesized using variations of this molecule exhibited significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai et al., 2011); (Desai et al., 2008).

Anticancer Properties

Some derivatives of this compound have been evaluated for their antiproliferative activities on various human cancer cell lines. A study highlighted a compound with a terminal piperazine appendage and a carboxamide moiety showing potent antiproliferative activity and good selectivity between cancer and normal cells (Zhao et al., 2018).

Structural Analysis and Synthesis

The molecule has been a subject of interest in structural analysis and synthesis studies. Research focusing on the synthesis and X-ray diffraction of derivatives of this compound has provided insights into the molecular and crystal structures, offering a deeper understanding of its chemical properties (Okul et al., 2019).

Biological Potency

Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, a related compound, demonstrated significant biological potency against Gram-negative and Gram-positive bacterial strains, indicating the potential utility of such compounds in treating bacterial infections (Kaur et al., 2014).

Antiviral Activity

Research has also been conducted on the antiviral properties of similar molecules. Studies on 9-beta-D-ribofuranosylpurine-6-carboxamides, closely related compounds, showed significant in vitro antiviral activity against various RNA and DNA viruses, suggesting potential applications in antiviral therapy (Westover et al., 1981).

properties

Product Name

2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Molecular Formula

C19H14ClN5O2

Molecular Weight

379.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

InChI

InChI=1S/C19H14ClN5O2/c1-10-5-4-6-11(9-10)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)

InChI Key

VHMKHPSWWIOTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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